Product packaging for Benzyl 3-methoxyphenyl ether(Cat. No.:CAS No. 19962-23-3)

Benzyl 3-methoxyphenyl ether

Cat. No.: B009352
CAS No.: 19962-23-3
M. Wt: 214.26 g/mol
InChI Key: PEQHTFRPJFPOFM-UHFFFAOYSA-N
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Description

Benzyl 3-methoxyphenyl ether (CAS 171768-67-5) is a high-value benzyl ether derivative serving as a versatile building block and protective intermediate in advanced organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a robust hydroxyl-protecting group , enabling selective reaction at other molecular sites under a wide range of conditions, including basic media and in the presence of various nucleophiles and electrophiles . Deprotection can be efficiently achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C) or hydrogen transfer sources, cleanly yielding the parent alcohol and toluene without affecting other sensitive functional groups . This compound is instrumental in the synthesis of complex molecules, including potential pharmacologically active agents. Related benzyl phenyl ether structural motifs have demonstrated significant antiprotozoal activities in research settings, showing potent in vitro efficacy against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (malaria) . As a key intermediate, it is strictly for use in laboratory research and development, including applications in pharmaceuticals, agrochemicals, and dyestuffs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B009352 Benzyl 3-methoxyphenyl ether CAS No. 19962-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19962-23-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-3-phenylmethoxybenzene

InChI

InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

PEQHTFRPJFPOFM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=C2

Other CAS No.

19962-23-3

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Methoxyphenyl Ether and Analogues

Classical Ether Synthesis Approaches

The foundational methods for ether synthesis have been refined over time to improve efficiency and yield for specific target molecules like Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether.

Adaptations of Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a versatile and widely used method for preparing ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. For the synthesis of Benzyl 3-methoxyphenyl ether, this involves the reaction of 3-methoxyphenoxide with a benzyl halide.

The general approach involves deprotonating 3-methoxyphenol (B1666288) with a suitable base to form the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which effectively generate the alkoxide. The resulting 3-methoxyphenoxide is then reacted with benzyl chloride or benzyl bromide.

Key considerations for a successful Williamson synthesis include the choice of reactants and reaction conditions. Since the mechanism is SN2, primary alkyl halides like benzyl chloride are ideal, as they are highly susceptible to nucleophilic attack and less prone to side reactions like elimination. The choice of solvent is also crucial, with non-protic solvents often favored to avoid solvating the nucleophile and reducing its reactivity. francis-press.com

While the classical Williamson synthesis is robust, adaptations can be made to suit specific substrates or to be incorporated into the synthesis of more complex molecules containing the benzyl ether moiety. For instance, in multi-step syntheses, the protection of a hydroxyl group as a benzyl ether is a common strategy, and the Williamson conditions are often employed for this purpose. beilstein-journals.org

Table 1: Representative Williamson Ether Synthesis for Benzyl Ethers

Nucleophile (from Alcohol)ElectrophileBaseSolventProduct
3-MethoxyphenolBenzyl chlorideNaHDMFThis compound
Phenol (B47542)Benzyl bromideK₂CO₃AcetoneBenzyl phenyl ether
DehydroestroneBenzyl chloride--Benzyl ether of dehydroestrone

This table illustrates the general components for a Williamson ether synthesis. Specific yields and reaction times would be dependent on precise experimental conditions.

Modern and Catalytic Benzyl Ether Formation Strategies

Recent advancements in organic synthesis have introduced several catalytic methods for forming benzyl ethers, often providing milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Decarboxylative Etherification

A modern approach to forming aryl benzyl ethers involves a palladium-catalyzed decarboxylative etherification. organic-chemistry.orgacs.orgnih.gov This method utilizes aryl benzyl carbonates as starting materials, which can be readily prepared from the corresponding phenol. acs.org The reaction proceeds under neutral conditions, which is a significant advantage when dealing with sensitive substrates. organic-chemistry.orgacs.orgscispace.com

The catalytic system typically consists of a palladium precursor, such as Pd(η³-C₃H₅)Cp, and a phosphine (B1218219) ligand, with DPEphos being particularly effective. organic-chemistry.orgacs.orgnih.gov The reaction involves the conversion of the aryl benzyl carbonate into the desired benzyl-protected phenol, with the only byproducts being volatile substances. organic-chemistry.orgacs.org This methodology has been shown to be effective for a range of electron-rich and electron-deficient phenols. organic-chemistry.org An alternative protocol involves the direct nucleophilic substitution of benzyl methyl carbonates with phenols, also catalyzed by palladium. organic-chemistry.orgacs.orgnih.gov

Table 2: Palladium-Catalyzed Decarboxylative Etherification

SubstrateCatalystLigandTemperatureProduct
Aryl benzyl carbonatePd(η³-C₃H₅)CpDPEphos60–80°CAryl benzyl ether organic-chemistry.org
Benzyl methyl carbonate + PhenolPd(η³-C₃H₅)CpDPEphos-Aryl benzyl ether organic-chemistry.org

This table summarizes the key components and conditions for the palladium-catalyzed synthesis of benzyl ethers.

Iron(III) Chloride Catalyzed Reductive Etherification

Iron(III) chloride has emerged as an effective catalyst for the reductive etherification of carbonyl compounds. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method allows for the synthesis of both symmetrical and unsymmetrical ethers under mild conditions. thieme-connect.comorganic-chemistry.org The reaction typically involves a carbonyl compound, an alcohol or an alkoxytrimethylsilane, and a reducing agent like triethylsilane. organic-chemistry.orgthieme-connect.com

In the context of preparing benzyl ethers, a benzaldehyde (B42025) derivative could be reacted with an alcohol in the presence of triethylsilane and a catalytic amount of iron(III) chloride. oup.com This approach is advantageous due to the low cost and low toxicity of the iron catalyst. organic-chemistry.org The reactions are often carried out at ambient temperature in solvents like ethyl acetate (B1210297). thieme-connect.comorganic-chemistry.org This method has been successfully applied to a variety of aldehydes and ketones, yielding the corresponding ethers in good to excellent yields. organic-chemistry.orgorganic-chemistry.org

Table 3: Iron(III) Chloride Catalyzed Reductive Etherification

Carbonyl CompoundAlcohol/Silyl (B83357) EtherReducing AgentCatalystProduct
Aldehyde/KetoneAlcoholTriethylsilaneIron(III) chlorideAlkyl ether oup.com
Carbonyl CompoundAlkoxytrimethylsilaneTriethylsilaneIron(III) chlorideAlkyl ether thieme-connect.com
Aldehyde/KetoneAlcoholTriethylsilaneIron(III) oxo acetate / Chloro(trimethyl)silaneSymmetrical or nonsymmetrical ether thieme-connect.comorganic-chemistry.org

This table outlines the general scheme for the iron-catalyzed reductive etherification.

Utility of 2-Benzyloxypyridine and Methyl Triflate

A particularly mild and effective method for the synthesis of benzyl ethers utilizes 2-benzyloxypyridine in conjunction with methyl triflate. nih.govbeilstein-journals.org This protocol allows for the benzylation of alcohols under neutral conditions, making it suitable for complex and sensitive substrates. beilstein-journals.org The active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, is generated in situ from the reaction of 2-benzyloxypyridine with methyl triflate. nih.govresearchgate.net

The reaction is typically carried out in the presence of magnesium oxide, which acts as a buffer. nih.govbeilstein-journals.org Toluene is a common solvent for this transformation. beilstein-journals.org This method avoids the need for strongly acidic or basic conditions that are often required in other benzylation protocols. The utility of this method has been demonstrated for a range of functionalized alcohols. nih.gov

Table 4: Benzylation using 2-Benzyloxypyridine and Methyl Triflate

Alcohol SubstrateReagentsBufferSolventTemperature
R-OH2-Benzyloxypyridine, Methyl triflateMgOToluene90 °C nih.govbeilstein-journals.org

This table presents the standardized conditions for the benzylation of alcohols using the 2-benzyloxypyridine system.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents another potential pathway for the synthesis of aryl ethers. pressbooks.pubyoutube.com In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. pressbooks.pub For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. pressbooks.pubyoutube.com

To synthesize this compound via this route, one might envision the reaction of benzyl alcohol (as the nucleophile, benzyl alkoxide) with a 3-methoxy-substituted aromatic ring bearing a suitable leaving group (e.g., a halide) and activating groups. However, the substrate, 3-methoxyphenyl, lacks the strong electron-withdrawing groups typically required to facilitate SNAr. Therefore, while SNAr is a powerful tool for constructing certain aryl ethers, its direct application to the synthesis of this compound is likely limited. acs.org More specialized SNAr conditions or alternative strategies would be necessary.

Stereoselective Approaches in Related Systems

The development of stereoselective methods for the formation of ether linkages is a significant area of research, driven by the prevalence of chiral ethers in natural products and pharmaceuticals. While direct stereoselective syntheses of this compound are not extensively detailed in the provided context, several analogous systems highlight the progress in this field.

One notable strategy involves the Ir(I)-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates. rsc.orgnih.gov This method provides access to chiral aryl allyl ethers with high levels of stereoselection. rsc.orgnih.gov The generality and high stereocontrol of this reaction are attributed to the use of an intramolecular decarboxylative allylation process and a specific iridium catalyst, [Ir(dbcot)Cl]₂. nih.gov This approach can be integrated with other reactions, such as asymmetric aldehyde crotylation and cross-metathesis, to construct monoprotected 2-methyl-1,3-diols from simple aldehydes with high diastereoselectivity. nih.gov

Another advancement is the palladium(0)-catalyzed asymmetric three-component hydroxymethylative etherification of 1,3-dienes with isatins and aliphatic alcohols. acs.org This cascade reaction proceeds via a vinylogous addition and subsequent intermolecular allylic etherification, yielding structurally diverse chiral 1,3-diol derivatives with two stereogenic centers. acs.org The reaction demonstrates broad substrate scope and good functional group tolerance under mild conditions. acs.org

Furthermore, the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate has been developed. acs.org This method was successfully applied to the total synthesis of the antidepressant (+)-sertraline, showcasing its utility in constructing complex chiral molecules. acs.org Oxidative cyclization reactions also offer a pathway to stereocontrolled synthesis. For instance, 1-benzyl ethers of (E)- and (Z)-hex-3-en-1,6-diols undergo oxidative cyclization with DDQ in the presence of In(OTf)₃ to produce fused heterocyclic systems with excellent stereoselectivity. rsc.org

Table 1: Overview of Stereoselective Etherification Methods
MethodCatalyst/ReagentSubstratesProductsKey Features
Enantioselective Decarboxylative Allylic Etherification[Ir(dbcot)Cl]₂ / Phosphoramidite ligandAryl allyl carbonatesChiral aryl allyl ethersHigh stereoselection, general applicability. rsc.orgnih.gov
Asymmetric Hydroxymethylative EtherificationPd(0) / Lewis Base1,3-dienes, isatins, aliphatic alcoholsChiral 1,3-diol derivativesThree-component reaction, creates two stereocenters. acs.org
Stereoselective AminationChlorosulfonyl isocyanateChiral benzylic ethersChiral aminesApplied in total synthesis. acs.org
Oxidative Prins CyclizationDDQ / In(OTf)₃Benzyl ethers of unsaturated diolsFused dioxabicyclesHigh stereoselectivity via C-H activation. rsc.org

Preparation of Substituted Benzyl Ether Derivatives

The synthesis of substituted benzyl ether derivatives is crucial for modulating the properties of the protecting group and for introducing specific functionalities into a molecule. The Williamson ether synthesis remains a fundamental method, involving the reaction of an alcohol or phenol with a benzyl halide in the presence of a base. organic-chemistry.org The choice of base, such as sodium hydride (NaH), is common, but milder bases like silver oxide (Ag₂O) can be used for selective protection of one hydroxyl group in a diol. organic-chemistry.org

For substrates that are sensitive to basic conditions, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions provides an alternative. organic-chemistry.org A more recent development is the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the formation of benzyl ethers under neutral conditions. organic-chemistry.orgorgsyn.org This reagent is particularly useful for complex and sensitive substrates. beilstein-journals.org

Substituents on the benzyl group can significantly influence its reactivity. For example, the p-methoxybenzyl (PMB) group can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offering an orthogonal deprotection strategy to the standard hydrogenolysis of unsubstituted benzyl ethers. organic-chemistry.orgtotal-synthesis.com The electron-donating methoxy (B1213986) group facilitates this oxidative cleavage. total-synthesis.com Halogenated benzyl ethers have also been developed to expand the range of protecting group strategies, allowing for selective removal under specific catalytic conditions. acs.org

The preparation of various substituted benzyl ethers has been reported through different synthetic routes. For instance, isothiocyanate-substituted benzyl ethers of 6β-naltrexol were synthesized via phase-transfer-catalyzed alkylation of the corresponding nitro- and cyanobenzyl halides, followed by chemical modifications. nih.gov Another study describes the preparation of methylphenyl bromobenzyl ethers through the condensation of bromobenzyl chlorides with sodium cresolates. acs.org

Table 2: Reagents for Benzyl Ether Formation
ReagentConditionsSubstrate Compatibility
Benzyl Halide (e.g., Benzyl Bromide)Base (e.g., NaH, Ag₂O)Tolerant to base. organic-chemistry.org
Benzyl TrichloroacetimidateAcid catalystTolerant to acid. organic-chemistry.org
2-Benzyloxy-1-methylpyridinium TriflateNeutral, thermalAcid- and base-sensitive substrates. orgsyn.orgbeilstein-journals.org
p-Methoxybenzyl Chloride (PMB-Cl)Base (e.g., NaH)Allows for oxidative deprotection. total-synthesis.com

Strategic Integration of Benzyl Ether Bonds in Complex Molecular Architectures

The benzyl ether linkage is not merely a protecting group but a strategic element in the design and synthesis of complex molecules. Its stability and predictable reactivity are leveraged in multi-step syntheses of natural products and other intricate targets.

In the total synthesis of complex molecules, the choice and placement of protecting groups are critical. Benzyl ethers are often employed for "permanent" protection, intended to be removed in the final stages of a synthesis. acs.org The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) and halobenzylated ethers, provides a suite of protecting groups with orthogonal removal conditions, allowing for selective deprotection in the presence of other functional groups. total-synthesis.comacs.org For example, a PMB group can be cleaved with DDQ while a standard benzyl group remains intact. total-synthesis.com

The benzyl ether moiety can also play a direct role in the construction of molecular frameworks. Aryl benzyl ether-functionalized building blocks have been shown to be superior in the assembly of tetrahedral organic cages through dynamic covalent chemistry. researchgate.net Their enhanced adaptability allows them to better fit the ideal geometry of the final assembly. researchgate.net

Furthermore, the benzyl group itself can be a reactive handle. The benzylic C-H bond can be activated for further functionalization. rsc.org For instance, a tandem Prins/Friedel-Crafts cyclization of aryl-tethered homoallylbenzyl ethers can be initiated by benzylic C-H bond activation. rsc.org This strategic use of the benzyl group opens up novel pathways for the construction of complex polycyclic systems.

The strategic removal of benzyl ethers is also a key consideration. While catalytic hydrogenolysis is the most common method, other conditions have been developed for substrates with sensitive functional groups. organic-chemistry.org A combination of BCl₃ and a non-Lewis-basic cation scavenger like pentamethylbenzene (B147382) allows for the mild debenzylation of aryl benzyl ethers in the presence of various functional groups that would not survive standard hydrogenolysis or strong acid cleavage. researchgate.net

Reactivity and Transformation Pathways of Benzyl 3 Methoxyphenyl Ether

Cleavage Reactions of the Benzyl (B1604629) Ether Linkage

The cleavage of the ether bond in benzyl 3-methoxyphenyl (B12655295) ether is a key transformation that yields 3-methoxyphenol (B1666288) and a benzyl derivative. The specific products depend on the reaction conditions employed.

Acid-catalyzed cleavage of benzyl ethers, including benzyl 3-methoxyphenyl ether, is a common method for their deprotection. organic-chemistry.orgthaiscience.info This reaction typically involves the use of strong acids. organic-chemistry.orglibretexts.org The mechanism begins with the protonation of the ether oxygen, which transforms the ether into a better leaving group. libretexts.orgacs.org Subsequently, a nucleophile attacks the benzylic carbon.

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. libretexts.org Given the stability of the benzyl carbocation, the SN1 pathway is often favored. libretexts.orgrsc.org In this pathway, the protonated ether dissociates to form a benzyl carbocation and 3-methoxyphenol. acs.org The carbocation is then trapped by a nucleophile present in the reaction mixture.

It is important to note that aryl alkyl ethers, like this compound, will consistently yield a phenol (B47542) and an alkyl halide (if a halide acid is used) because nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Reductive methods provide an alternative route to cleave the benzyl ether linkage.

Hydrogenolysis: This is a widely used method for debenzylation. thaiscience.infolibretexts.org The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgscirp.org The process involves the cleavage of the carbon-oxygen bond, resulting in the formation of 3-methoxyphenol and toluene. organic-chemistry.orgambeed.com This method is generally clean and efficient, but its applicability can be limited by the presence of other functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes. mpg.de

Dissolving Metal Conditions: This method involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia. thaiscience.infothieme-connect.deuchicago.edu This powerful reducing system can effectively cleave benzyl ethers. However, these conditions are harsh and may not be compatible with many other functional groups. mpg.de

Oxidative cleavage offers another set of tools for the deprotection of benzyl ethers, often with different selectivities compared to reductive or acidic methods.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidant that can cleave benzyl ethers, particularly those with electron-donating substituents on the benzyl ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov While simple benzyl ethers react more slowly, they can still be cleaved under these conditions. nih.govatlanchimpharma.com The reaction proceeds via a single electron transfer (SET) mechanism. organic-chemistry.orguni-regensburg.de The photo-excited state of DDQ is a very strong oxidant capable of oxidizing even benzene (B151609). uni-regensburg.de The process involves the formation of a radical cation intermediate. uni-regensburg.dersc.org For benzyl ethers, DDQ facilitates oxidation at the benzylic position. du.ac.inresearchgate.net

Recent developments have shown that visible-light irradiation can promote the DDQ-mediated cleavage of simple benzyl ethers, expanding the utility of this reagent. organic-chemistry.orgacs.org This method allows for the cleavage of benzyl ethers in the presence of functional groups that are sensitive to hydrogenation, such as azides, alkenes, and alkynes. acs.org

Ozone (O₃) can be used for the oxidative cleavage of benzyl ethers under relatively mild conditions. researchgate.netorganic-chemistry.org The reaction typically yields a mixture of products, including the corresponding benzoic ester and benzoic acid, along with the liberated alcohol (3-methoxyphenol in this case). organic-chemistry.org The reaction proceeds through an oxidative cleavage mechanism where ozone attacks the benzyl ether. byjus.comtestbook.com While the benzyl ether bond in some complex structures, like lignin (B12514952) model compounds, has shown considerable stability during ozonation, the method is a viable deprotection strategy for many synthetic applications. researchgate.net The reaction is often carried out in a solvent like dichloromethane, and sometimes a buffer such as pyridine (B92270) is added to neutralize any small amounts of acid that may be generated. byjus.comwikipedia.orgunacademy.com

Lewis acids, in combination with certain additives, are effective reagents for cleaving benzyl ethers.

AlCl₃-Anisole: A combination of aluminum chloride (AlCl₃) and anisole (B1667542) can be used for the debenzylation of benzyl ethers. thaiscience.infodal.ca However, this system can lack selectivity, as it may also cleave other protecting groups like tert-butyl esters. dal.ca

AlCl₃-N,N-dimethylaniline: A system composed of AlCl₃ and N,N-dimethylaniline has been shown to be a novel and efficient reagent for the cleavage of benzyl ethers, affording the parent alcohols in excellent yields. oup.comoup.comcapes.gov.br This reagent combination is notable for its selectivity, as it does not affect various other functional groups, including benzoyloxy, phenylthio, and olefinic double bonds. oup.comoup.com This method provides a valuable alternative to other cleavage protocols, particularly when sensitive functional groups are present in the substrate. atlanchimpharma.com

Data Tables

Table 1: Summary of Cleavage Reactions for this compound

Reaction Type Reagents General Products Key Features
Acid-Catalyzed ScissionStrong acids (e.g., HBr, HI)3-Methoxyphenol, Benzyl halideCan proceed via SN1 or SN2 mechanism. libretexts.org
HydrogenolysisH₂, Pd/C3-Methoxyphenol, TolueneWidely used, clean, but not selective for substrates with other reducible groups. organic-chemistry.orgscirp.org
Dissolving Metal ReductionNa or Li in NH₃3-Methoxyphenol, ToluenePowerful but harsh conditions. thaiscience.infothieme-connect.de
DDQ OxidationDDQ, often with light3-Methoxyphenol, Benzaldehyde (B42025) derivativesSingle electron transfer mechanism; can be selective. organic-chemistry.orguni-regensburg.deacs.org
OzonationO₃3-Methoxyphenol, Benzoic acid/esterMild oxidative conditions. researchgate.netorganic-chemistry.org
Lewis Acid-Mediated CleavageAlCl₃-N,N-dimethylaniline3-Methoxyphenol, Benzyl-dimethylaniline adductsHigh yield and good functional group tolerance. oup.comoup.com
Lewis Acid-Mediated CleavageAlCl₃-Anisole3-Methoxyphenol, Benzyl-anisole adductsEffective but can lack selectivity. thaiscience.infodal.ca

Oxidative Cleavage Methods

Bromotrimethylsilane-Induced Cleavage and Stereoselectivity

Bromotrimethylsilane (B50905) (TMSBr) is a reagent known for its ability to cleave ether linkages, particularly benzyl ethers. researchgate.netjst.go.jp In the context of this compound, TMSBr facilitates the removal of the benzyl protecting group. The reaction mechanism generally involves the coordination of the silicon atom to the ether oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon.

Studies on related lignin model compounds, which contain benzyl aryl ether linkages, have demonstrated that the stereochemistry of the starting material can significantly influence the stereochemical outcome of the cleavage reaction. rsc.org For instance, the cleavage of anti-isomers of benzyl 1,2-diaryl ethers with TMSBr proceeds with high diastereoselectivity (around 95%) to yield the corresponding anti-bromides. rsc.org This high degree of stereocontrol is attributed to anchimeric assistance from a neighboring group. rsc.org Conversely, the corresponding syn-isomers exhibit much lower stereoselectivity, with a slight preference for inversion of configuration. rsc.org While these studies were not performed directly on this compound, they provide valuable insight into the potential stereochemical course of its cleavage with TMSBr, suggesting that the stereochemistry of any substituents on the benzylic or adjacent carbons could direct the outcome of the reaction.

Chemoselective Deprotection Strategies

The selective removal of the benzyl group from this compound in the presence of other sensitive functional groups is a crucial aspect of its use as a protecting group in multi-step syntheses. google.comorganic-chemistry.org Various methods have been developed to achieve this chemoselectivity.

One common strategy involves the use of Lewis acids. For example, a combination of boron trichloride (B1173362) and pentamethylbenzene (B147382) has been shown to effectively debenzylate aryl benzyl ethers at low temperatures, leaving other functional groups intact. organic-chemistry.org Tin(IV) chloride has also been reported to selectively cleave benzyl esters and carbamates while leaving benzyl ethers and amines untouched, highlighting the nuanced reactivity that can be achieved with different Lewis acids. dal.ca Another approach utilizes a boron trichloride–dimethyl sulfide (B99878) complex, which allows for the mild and selective cleavage of benzyl ethers in the presence of a wide array of functional groups such as silyl (B83357) ethers, esters, and alkenes. organic-chemistry.org

Oxidative debenzylation offers an alternative to acid-mediated methods. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, sometimes under photoirradiation. organic-chemistry.org Furthermore, photoredox catalysis has emerged as a powerful tool for the chemoselective cleavage of phenolic ethers. chemrxiv.org This method can differentiate between phenolic and aliphatic ethers and is tolerant of various functional groups that might be sensitive to traditional reduction methods. chemrxiv.org

Hydrogenolysis is a classic method for benzyl group removal, typically employing a palladium catalyst. nih.govresearchgate.net However, this method can sometimes lack selectivity, as it may also reduce other functional groups like alkenes or aryl halides. dal.caresearchgate.net To address this, modifications to the catalytic system, such as the addition of specific salts, can enhance selectivity. researchgate.net

Reagent/MethodConditionsSelectivity/Remarks
Bromotrimethylsilane (TMSBr)Typically in an inert solventCan exhibit stereoselectivity depending on substrate structure. rsc.org
Boron trichloride/PentamethylbenzeneLow temperatureChemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org
Tin(IV) chloride (SnCl4)Room temperatureSelective for benzyl esters and carbamates over benzyl ethers. dal.ca
BCl3·SMe2Mild conditionsTolerates a wide range of functional groups. organic-chemistry.org
DDQCan be used with photoirradiationOxidative deprotection. organic-chemistry.org
Photoredox CatalysisVisible light, photocatalystHighly chemoselective for phenolic ethers. chemrxiv.org
Palladium-catalyzed HydrogenolysisH2 gas, Pd catalystClassic method, selectivity can be an issue. nih.govresearchgate.net

Functionalization and Derivatization Reactions

Beyond cleavage of the ether bond, this compound can undergo reactions that introduce new functional groups or create new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitutions

The benzylic position of this compound is susceptible to nucleophilic substitution reactions (SN1 and SN2). khanacademy.org The stability of the potential benzylic carbocation favors SN1 pathways, while the primary nature of the benzylic carbon also allows for SN2 reactions. The Williamson ether synthesis, a classic example of an SN2 reaction, is often used to form benzyl ethers by reacting a benzyl halide with an alkoxide or phenoxide. The reverse reaction, cleavage with a nucleophile like bromide, can also occur.

Benzylic C-H Activation and Arylation Methodologies

Direct functionalization of the benzylic C-H bond represents a modern and efficient approach to derivatization, avoiding the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C(sp³)-H arylation has been successfully applied to benzyl ethers. nih.govresearchgate.net These reactions often involve the deprotonation of the benzylic C-H bond followed by cross-coupling with an aryl halide. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govnih.govthieme.de

Photoredox catalysis, in combination with organocatalysis or transition metal catalysis, has also emerged as a powerful method for the direct arylation of benzylic ethers. rsc.orgnih.govresearchgate.netbeilstein-journals.org These methods utilize light to generate a radical at the benzylic position, which then engages in a cross-coupling reaction. This approach offers mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net

The following table provides a summary of selected benzylic C-H arylation methods applicable to benzyl ethers.

MethodCatalyst SystemKey Features
Palladium-Catalyzed Deprotonative Cross-CouplingPd catalyst (e.g., Pd(OAc)2) with a specific ligand (e.g., NiXantPhos) and a strong base. nih.govnih.govthieme.deEnables direct arylation with aryl bromides.
Photoredox OrganocatalysisIridium photoredox catalyst with a thiol co-catalyst. nih.govresearchgate.netProceeds under visible light; mild conditions.
Dual Photoredox and Nickel CatalysisIridium or organic photocatalyst with a nickel catalyst. rsc.orgbeilstein-journals.orgAllows for the arylation of unactivated C(sp³)-H bonds.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound and its derivatives makes them suitable precursors for intramolecular reactions that lead to the formation of new ring systems.

Intramolecular cyclization reactions can be used to synthesize polycyclic structures. For instance, derivatives of this compound can be designed to undergo intramolecular C-H activation/arylation to form dibenzo[b,d]pyran-6-ones, which are important structural motifs in many natural products. jmchemsci.comtubitak.gov.tr These cyclizations are often catalyzed by transition metals like palladium or ruthenium. jmchemsci.com Another approach involves a [3+3] cyclization strategy to construct the dibenzo[b,d]pyran-6-one skeleton, which may then involve a final lactonization step. nih.gov

Rearrangement reactions, such as the Claisen rearrangement, are also possible with appropriately substituted analogs of this compound. uq.edu.au The aromatic Claisen rearrangement of allyl phenyl ethers is a well-known process, and similar reactivity can be envisioned for benzyl vinyl ethers derived from a phenolic precursor related to the methoxyphenyl moiety. uq.edu.au These rearrangements are powerful tools for the stereoselective formation of new carbon-carbon bonds. Additionally, acid-catalyzed rearrangements of ethers can lead to the formation of diarylmethanes. researchgate.netacs.org

Mechanistic Investigations of Reactions Involving Benzyl 3 Methoxyphenyl Ether

Detailed Reaction Pathway Elucidation

The elucidation of reaction pathways for benzyl (B1604629) 3-methoxyphenyl (B12655295) ether often involves a combination of experimental studies and computational analysis. These investigations aim to map out the step-by-step sequence of bond-breaking and bond-forming events that transform reactants into products.

One significant area of study is the acid-catalyzed cleavage of the ether linkage. acs.orgacs.org In this process, the ether oxygen is first protonated by a strong acid, such as HI or HBr, forming a good leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediates. Given the presence of the benzyl group, which can stabilize a positive charge through resonance, an S(_N)1 pathway is often favored. libretexts.orgkahedu.edu.in This pathway involves the formation of a benzyl carbocation and 3-methoxyphenol (B1666288). The carbocation is then attacked by a nucleophile.

In the context of lignin (B12514952) model compounds, the cleavage of β-O-4 aryl ether linkages, structurally related to benzyl aryl ethers, has been extensively studied. acs.orgacs.org These studies propose that under acidic conditions, dehydration can lead to the formation of a resonance-stabilized carbocation intermediate. acs.orgacs.org Subsequent hydration and cleavage of the ether bond yield the final products. acs.org For instance, the acidolysis of guaiacylglycerol-β-guaiacyl ether (GG), which contains methoxy (B1213986) groups on the phenyl rings, proceeds through divergent pathways, influenced by the presence of these substituents. acs.org

Photochemical reactions also offer unique pathways for the transformation of benzyl aryl ethers. For example, the irradiation of benzyl ortho-iodoaryl ethers with UVC light can induce intramolecular aryl-aryl coupling to form benzo[c]chromenes without the need for reagents or catalysts. rsc.orgrsc.orgsoton.ac.uk This reaction is proposed to proceed via the generation of a triplet aryl cation intermediate. rsc.orgrsc.orgsoton.ac.uk

Analysis of Electronic and Resonance Effects on Reactivity

The electronic properties of the 3-methoxyphenyl group play a crucial role in dictating the reactivity of benzyl 3-methoxyphenyl ether. The methoxy group (-OCH(_3)) is an electron-donating group due to its resonance effect (+R) and an electron-withdrawing group due to its inductive effect (-I). In the meta position, the resonance effect is less pronounced compared to the ortho and para positions, but it still influences the electron density of the aromatic ring.

In acid-catalyzed ether cleavage, the electron-donating nature of the methoxy group can influence the stability of intermediates. While the primary site of protonation is the ether oxygen, the electronic characteristics of the aryl ring can affect the subsequent bond cleavage steps. Studies on related lignin model compounds have shown that the presence of methoxy groups on the phenyl rings can prevent the formation of certain byproducts, thereby altering the product distribution. acs.org

In photochemical reactions, the presence of electron-donating groups on the arene rings generally favors the reaction. rsc.orgrsc.org This is observed in the photocyclization of benzyl ortho-iodoaryl ethers, where the reaction works best when the arenes carry electron-donating groups. rsc.orgrsc.org The methoxy group in benzyl 2-iodo-3-methoxyphenyl ether, for example, participates in such transformations, although the sensitivity of the starting material and product to the HI byproduct can lead to complex product mixtures. rsc.org

The electronic and resonance effects are also pivotal in the regioselective dephosphorylation of related phosphate (B84403) prodrugs. mdpi.com It has been reported that a dibenzylphosphoryl group attached to a quinolin-4-one ring undergoes decomposition much faster than one on a phenyl ring in a methanol (B129727) solution due to these effects. mdpi.com This highlights how electronic factors can direct the reaction towards a specific pathway.

Identification and Characterization of Reaction Intermediates (e.g., Radical, Carbocation, Triplet Aryl Cation)

The reactions of this compound and its analogs can proceed through various reactive intermediates, the nature of which depends on the reaction conditions.

Carbocation Intermediates: In acid-catalyzed cleavage reactions, the formation of a benzyl carbocation is a key step, particularly in S(_N)1 type mechanisms. libretexts.org The stability of this carbocation is enhanced by the delocalization of the positive charge over the benzene (B151609) ring. kahedu.edu.in The solvolysis of benzyl-gem-dichlorides in water, for instance, proceeds through α-chlorobenzyl carbocation intermediates. researchgate.net Similarly, in the acidolysis of lignin model compounds, resonance-stabilized carbocation intermediates are formed after an initial dehydration step. acs.orgacs.org The azide (B81097) ion clock method has been a valuable tool for determining the lifetimes of various carbocations in aqueous solutions, providing insights into their reactivity. buffalo.edu

Radical Intermediates: Radical intermediates are often involved in oxidation and pyrolysis reactions. For example, the thiol-mediated oxidation of nonphenolic lignin model compounds by manganese peroxidase involves the abstraction of a hydrogen atom to form a benzylic radical . nih.gov This radical can then undergo further reactions, such as ether cleavage. nih.gov Flash vacuum pyrolysis of lignin model compounds also points to homolysis of the weakest bond, leading to the formation of radical species. osti.gov In some cases, radical-induced neophyl rearrangements have been observed, which proceed via an aryl radical intermediate. soton.ac.uk

Triplet Aryl Cation Intermediates: A less common but significant intermediate is the triplet aryl cation . These species have been identified in the photochemical reactions of certain aryl halides and ethers. acs.orgresearchgate.net Specifically, the photocyclization of benzyl ortho-iodoaryl ethers to form benzo[c]chromenes is proposed to proceed through the generation of a triplet aryl cation, rather than a radical cyclization pathway. rsc.orgrsc.orgsoton.ac.uk These intermediates can be generated by irradiation with UVC light and are implicated in reactions that occur without traditional reagents or catalysts. rsc.orgrsc.orgsoton.ac.uk The photochemistry of 4-chloroanisole (B146269) in alcohols also provides access to the triplet 4-methoxyphenyl (B3050149) cation. acs.org

The identification and characterization of these intermediates are often achieved through a combination of spectroscopic techniques, trapping experiments, and computational studies.

Probing the Influence of Catalysts and Ligands on Reaction Mechanisms

Catalysts and their associated ligands can profoundly influence the reaction mechanisms of this compound and related compounds, often by enabling new reaction pathways or enhancing selectivity.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates provides an effective route to diarylmethane structures. nih.gov The choice of ligand, such as dppf, is crucial for the efficiency of these reactions. nih.gov In the alkoxycarbonylation of benzylic ethers, catalyst systems containing Pd(OAc)(_2) with ligands like DPEphos or Xantphos have shown optimal results. The mechanism of Suzuki-Miyaura coupling, a cornerstone of palladium catalysis, involves oxidative addition, transmetalation, and reductive elimination, with the ligand playing a key role in each step. rsc.org

Nickel Catalysis: Nickel catalysts have emerged as powerful tools for the activation of C-O bonds in aryl ethers. rsc.org Nickel-catalyzed ipso-borylation of aryl ethers, for example, can be achieved using a Ni(COD)(_2)/PCy(_3) system. researchgate.net The nature of the boron reagent in these reactions is critical for the outcome. researchgate.net Ligand identity is also a key factor in controlling the selectivity between stereospecific and stereoablative mechanisms in nickel-catalyzed reactions of benzylic ethers. acs.org Phosphine (B1218219) ligands have been shown to favor two-electron oxidative addition pathways, while nitrogen-based ligands can lead to different outcomes. acs.org The ligation state of nickel, influenced by the ligand concentration, can also determine the catalytically active species. researchgate.net

Other Catalysts: Enzymatic catalysis also plays a role in the transformation of related structures. Manganese peroxidase, in the presence of Mn(II) and glutathione, can oxidize lignin model compounds through a mechanism involving a thiyl radical. nih.gov Glutathione-dependent β-etherases can stereoselectively cleave the ether bond in lignin oligomers via an S(_N)2 mechanism. osti.gov

The table below summarizes the influence of various catalysts and ligands on reactions involving benzylic ethers.

Catalyst SystemLigandReaction TypeMechanistic Influence
Pd(OAc)(_2)DPEphos, dppf, XantphosAlkoxycarbonylationPromotes efficient carbonylation of benzylic ethers.
PdCl(_2)(dppf)dppfSuzuki-Miyaura CouplingFacilitates cross-coupling of benzyl halides with aryltrifluoroborates. nih.gov
Ni(COD)(_2)PCy(_3)Ipso-borylationEnables C-OMe bond cleavage and borylation of aryl ethers. researchgate.net
Ni CatalystPhosphines vs. N-ligandsCross-couplingControls selectivity between two-electron and single-electron transfer pathways. acs.org
Manganese Peroxidase-OxidationGenerates thiyl radicals that abstract hydrogen to form benzylic radicals. nih.gov

Stereochemical Outcomes and Diastereoselective Control in Ether Cleavage

The cleavage of benzylic ethers that possess stereogenic centers presents an opportunity to study and control the stereochemical outcome of the reaction. The mechanism of cleavage, whether S(_N)1 or S(_N)2, directly impacts the resulting stereochemistry.

In reactions proceeding through an S(_N)2 mechanism, inversion of configuration at the stereocenter is typically observed. masterorganicchemistry.com This is because the nucleophile attacks from the side opposite to the leaving group. For example, the acidic cleavage of ethers with primary or secondary alkyl groups often follows an S(_N)2 pathway. libretexts.org

Conversely, reactions that proceed via an S(_N)1 mechanism involve the formation of a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face, leading to a racemic or near-racemic mixture of products. However, in some cases, factors such as ion pairing or the influence of chiral auxiliaries can lead to a degree of stereoselectivity.

In the context of lignin model compounds, the cleavage of benzyl 1,2-diaryl ethers with bromotrimethylsilane (B50905) has been shown to be highly diastereoselective. rsc.org anti-isomers produce anti-bromides with approximately 95% diastereoselectivity, which is presumed to occur via anchimerically assisted displacement. rsc.org syn-isomers, however, exhibit lower stereoselectivity. rsc.org

Nickel-catalyzed coupling reactions of benzylic ethers have also demonstrated significant stereochemical control. acs.org Both stereospecific reactions, which result in either net inversion or retention of configuration, and stereoconvergent reactions have been developed. acs.org The choice of substrate and ligand can work in concert to promote specific stereochemical outcomes. acs.org

The remote control of diastereoselectivity has also been observed in intramolecular reactions of chiral allylsilanes, where the placement of a benzyloxy group gamma to the silicon moiety can reverse the diastereoselectivity. nih.gov This has been attributed to the participation of the ether oxygen in the transition state. nih.gov

The following table summarizes the stereochemical outcomes observed in different ether cleavage reactions.

Reactant TypeReagent/CatalystMechanismStereochemical Outcome
Secondary ether with stereocenterStrong acid (e.g., HI)S(_N)2Inversion of configuration masterorganicchemistry.commasterorganicchemistry.com
anti-benzyl 1,2-diaryl etherBromotrimethylsilaneAnchimerically assisted displacementHigh diastereoselectivity (~95%) for anti-bromide rsc.org
syn-benzyl 1,2-diaryl etherBromotrimethylsilane-Lower stereoselectivity with marginal inversion rsc.org
Benzylic ethersNickel catalystStereospecific cross-couplingNet inversion or retention of configuration acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional (¹H, ¹³C) NMR for Primary Structure Determination

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the initial and most crucial steps in the structural elucidation of Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For Benzyl 3-methoxyphenyl ether, the spectrum would exhibit distinct signals corresponding to the aromatic protons on both the benzyl and methoxyphenyl groups, the methylene (B1212753) protons of the benzyl group, and the methoxy (B1213986) protons. The chemical shifts (δ) and coupling constants (J) are characteristic of their specific electronic environments. rsc.orgchemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. chemicalbook.comnih.gov In the case of this compound, distinct signals would be observed for the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and the methoxy carbon. rsc.orgrsc.org The chemical shifts of these carbons provide confirmatory evidence for the ether linkage and the substitution pattern on the aromatic rings. google.com

¹H NMR Data for this compound
Proton Type Chemical Shift (δ, ppm)
Methoxy (OCH₃)~3.8
Methylene (CH₂)~5.0
Aromatic (C₆H₅ & C₆H₄)~6.8 - 7.5
¹³C NMR Data for this compound
Carbon Type Chemical Shift (δ, ppm)
Methoxy (OCH₃)~55
Methylene (CH₂)~70
Aromatic (C₆H₅ & C₆H₄)~102 - 160

Phosphorus-31 (³¹P) NMR for Phosphorylated Derivatives and Lignin (B12514952) Linkage Analysis

While not directly applicable to this compound itself, ³¹P NMR spectroscopy is a powerful tool for analyzing related structures, particularly in the context of lignin chemistry. jove.comcdnsciencepub.comtandfonline.comncsu.eduuhasselt.be Lignin, a complex polymer, contains various hydroxyl groups. To quantify and differentiate these groups, the lignin is often derivatized with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). jove.comncsu.edu The resulting phosphitylated derivatives can then be analyzed by ³¹P NMR. The chemical shifts in the ³¹P NMR spectrum are highly sensitive to the nature of the hydroxyl group (aliphatic, phenolic, carboxylic acid), providing valuable structural information about the original lignin polymer. cdnsciencepub.comtandfonline.com This technique allows for the quantitative analysis of different linkages and functional groups within the complex lignin structure. jove.com

Two-Dimensional (2D HSQC) NMR for Complex Structural Assignments

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is instrumental in correlating proton and carbon signals, which is particularly useful for complex molecules or mixtures. google.com In the context of lignin model compounds like this compound, an HSQC experiment would show correlations between each proton and the carbon atom to which it is directly attached. rsc.orgrsc.orgresearchgate.netsci-hub.st This provides unambiguous assignments of the ¹H and ¹³C NMR signals and confirms the connectivity within the molecule. For more complex lignin structures, 2D HSQC is essential for resolving overlapping signals and identifying specific substructures and linkages. google.comrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. miamioh.eduresearchgate.net It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (C₁₄H₁₄O₂), HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound
Molecular Formula C₁₄H₁₄O₂
Calculated Monoisotopic Mass 214.0994 u
Observed Mass (Typical) Within a few ppm of the calculated mass

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.net In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the C-O-C ether linkage, the aromatic C-H bonds, the aliphatic C-H bonds of the methylene group, and the C=C bonds of the aromatic rings. pressbooks.pub Specifically, the strong C-O stretching vibrations for aryl-alkyl ethers typically appear in the region of 1250 cm⁻¹ and 1040 cm⁻¹. pressbooks.pub

FT-IR Data for this compound
Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch~3100 - 3000
Aliphatic C-H Stretch~3000 - 2850
Aromatic C=C Stretch~1600 and ~1500
C-O-C Stretch (Asymmetric)~1250
C-O-C Stretch (Symmetric)~1040

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of "this compound" from reaction mixtures and for its quantification. Preparative High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are two powerful methods employed for these purposes.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. For a molecule like "this compound," which possesses aromatic rings and an ether linkage, preparative HPLC offers an efficient means of achieving high purity. The separation can be based on the compound's polarity, utilizing either normal-phase or reversed-phase chromatography.

In the context of separating aromatic ethers, research has demonstrated the successful use of preparative HPLC. For instance, a study on the separation of naturally occurring aromatic ethers employed a microparticulate nitrile phase column with heptane (B126788) and tetrahydrofuran (B95107) as the eluting solvents. nih.gov Another approach involved using 5-micrometer silica (B1680970) for the preparative isolation of gram quantities of similar compounds. nih.gov For "this compound," a reversed-phase C18 column is also a suitable choice, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. oup.comtandfonline.com The detection is typically carried out using a UV detector, as the benzene (B151609) rings in the molecule absorb UV light. oup.com

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For "this compound," which is a moderately polar compound, a normal-phase setup with a silica or cyano-bonded phase column could also be effective. knauer.net Cyano-bonded phases are particularly useful for separating compounds with double bonds and aromatic groups due to π-π interactions. knauer.net

A hypothetical preparative HPLC method for the purification of "this compound" could involve the following conditions, extrapolated from methods used for similar aromatic and benzyl derivatives. oup.comasianpubs.orgrjptonline.org

Representative Preparative HPLC Conditions for Aromatic Ether Purification

Parameter Condition
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL of a concentrated sample solution

| Temperature | Ambient |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. waters.com This technique is particularly useful for removing high molecular weight impurities, such as polymers or oligomers, from a sample containing a smaller molecule like "this compound". gilson.com It can also be employed for the separation of small organic molecules, especially when there are significant size differences between the components of a mixture. phenomenex.comcd-bioparticles.com

In a typical GPC application for purifying a small molecule, the sample is dissolved in a suitable organic solvent and passed through a column packed with a porous gel, commonly a cross-linked polystyrene-divinylbenzene (PS-DVB) copolymer. theanalyticalscientist.com Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute from the column first. Smaller molecules, like "this compound," can diffuse into the pores, resulting in a longer retention time and later elution. waters.com

GPC is an effective cleanup technique prior to further analysis by other methods like GC-MS or analytical HPLC. gilson.com For a compound with a molecular weight of 214.26 g/mol like "this compound," a GPC column with a small pore size, suitable for the low molecular weight range, would be selected. lcms.cz

The following table outlines typical GPC conditions that could be adapted for the purification of "this compound" to remove larger impurities.

Illustrative Gel Permeation Chromatography (GPC) Parameters for Small Molecule Cleanup

Parameter Condition
Column Polystyrene-divinylbenzene (PS-DVB), 50 Å pore size, 300 x 7.5 mm
Mobile Phase Tetrahydrofuran (THF) or Toluene
Flow Rate 1 mL/min
Detection Refractive Index (RI) or UV at 254 nm
Injection Volume 100 µL of a sample solution (e.g., 0.1% w/v)

| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) to reduce solvent viscosity |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. nih.govdergipark.org.trmdpi.com Calculations using hybrid functionals like B3LYP are frequently employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govmdpi.comnih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethers like BPE, the conformational landscape is primarily defined by the torsion angles around the ether linkages. acs.org A comprehensive investigation of the two-dimensional potential energy surface (2D PES) for BPE, as a function of the torsions around the phenyl–O and phenyl–CH₂ bonds, has been carried out to understand its conformational preferences. mdpi.com This analysis reveals the low-energy conformations and the barriers to rotation, which govern the molecule's flexibility and dynamics. The presence of a methoxy (B1213986) substituent at the 3-position on one of the phenyl rings in Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether is expected to influence this energetic landscape, potentially creating unique stable conformers and altering rotational barriers due to steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters for Benzyl Ether Linkages Note: This data is illustrative of typical bond lengths and angles found in related benzyl ether structures from DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthC(aryl)-O~1.37 Å
Bond LengthO-C(benzyl)~1.43 Å
Bond LengthC(benzyl)-C(aryl)~1.51 Å
Bond AngleC(aryl)-O-C(benzyl)~118°
Dihedral AngleC-O-C-CVariable (defines conformation)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govchalcogen.ro The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov In molecules like Benzyl 3-methoxyphenyl ether, the HOMO is typically localized on the electron-rich aromatic rings, particularly the methoxy-substituted ring, while the LUMO may be distributed across the benzyl portion and the other aromatic ring. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals and visualize their distribution. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations Note: These values are representative for substituted benzyl ether derivatives and can vary based on the specific functional and basis set used.

OrbitalEnergy (eV)
HOMO-3.75 to -6.50
LUMO-0.18 to -2.60
HOMO-LUMO Gap (ΔE)3.57 to 4.00

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.decomputabio.com It maps the electrostatic potential onto the electron density surface. researchgate.net The color-coded map indicates regions of different potential: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.depreprints.org For this compound, MEP analysis would show negative potential localized around the oxygen atoms (the ether oxygen and the methoxy oxygen), making them sites for interaction with electrophiles or hydrogen bond donors. uni-muenchen.deresearchgate.net The hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would exhibit positive potential. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govfrontiersin.org The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.govfrontiersin.org

Table 3: Representative Contributions to the Hirshfeld Surface for Organic Molecules with Benzyl and Ether Groups Note: The percentages are typical values observed in similar crystal structures and illustrate the relative importance of different intermolecular contacts.

Interaction TypeTypical Contribution (%)
H···H40 - 55
C···H / H···C25 - 45
O···H / H···O5 - 15

Reaction Energy Profile and Conformational Dynamics Studies

Computational studies are employed to map the reaction energy profiles for chemical transformations, such as the cleavage of ether bonds. unige.ch For benzyl phenyl ethers, which are models for the α-O-4 linkage in lignin (B12514952), understanding the mechanism of bond cleavage is critical for processes like biomass conversion. mdpi.comresearchgate.net DFT calculations can determine the structures of transition states and intermediates, as well as the activation energies for different reaction pathways (e.g., homolytic vs. heterolytic cleavage). unige.chrsc.org

Conformational dynamics simulations, often using molecular dynamics (MD), provide insight into the time-dependent behavior of the molecule. acs.orgacs.org These studies can reveal the flexibility of the ether linkage, the rates of conformational changes, and how the molecule explores its potential energy surface over time, which are crucial for understanding its interactions in different environments. acs.orgmdpi.com

Derivation and Interpretation of Quantum Chemical Parameters

Computational and theoretical chemistry provide profound insights into the electronic structure, reactivity, and stability of molecules. While specific quantum chemical studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and parameters can be understood through the analysis of structurally similar compounds, such as substituted benzyl phenyl ethers. Methodologies like Density Functional Theory (DFT) are commonly employed to derive and interpret these crucial parameters. unige.chwikipedia.org

The derivation of quantum chemical parameters typically begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, calculations are performed, often using DFT with a specific functional (like B3LYP) and basis set (such as 6-31G* or higher), to determine various electronic properties. unige.chacs.org These calculations yield valuable data on the distribution of electrons and the energies of molecular orbitals.

Two of the most fundamental parameters derived are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. ossila.com Conversely, the LUMO is the lowest energy orbital that can accept an electron, signifying the molecule's ability to act as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnumberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com A smaller gap implies that the molecule is more reactive and can be more easily polarized. wikipedia.orgnumberanalytics.com These electronic transitions, particularly π-π* transitions in aromatic systems, are responsible for the absorption of light in the UV-visible spectrum. libretexts.org

Another important set of parameters is the Mulliken atomic charges. Mulliken population analysis distributes the total electron density of the molecule among its constituent atoms, providing an estimation of partial atomic charges. wikipedia.orgnumberanalytics.com These charges offer insights into the electrostatic potential of the molecule, identifying electron-rich (negative charge) and electron-poor (positive charge) regions. This information is invaluable for predicting how the molecule will interact with other species, highlighting potential sites for nucleophilic or electrophilic attack. numberanalytics.com However, it is noted that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org

For illustrative purposes, while specific data for this compound is unavailable, computational studies on analogous molecules like Benzyl Phenyl Ether (BPE) and its derivatives provide a framework for understanding these properties. For instance, in the study of BPE, computational methods have been used to analyze its potential energy surface and vibrational spectra to understand its interaction with catalyst surfaces. mdpi.comresearchgate.net Similarly, theoretical calculations on other substituted ethers, such as 2-methoxy-4-nitrophenyl benzyl ether, have been used to study the stability and fragmentation of their radical anions, demonstrating the influence of substituents on electronic structure. unige.ch

Below is a hypothetical data table illustrating the kind of quantum chemical parameters that would be derived for a molecule like this compound, based on typical values and interpretations for similar aromatic ethers.

Interactive Data Table: Illustrative Quantum Chemical Parameters

Please note: The following data is illustrative and not based on experimental or published computational results for this compound. It is provided to demonstrate the typical parameters and their interpretation.

ParameterIllustrative ValueInterpretation
EHOMO -6.2 eVEnergy of the highest occupied molecular orbital. Relates to the electron-donating ability of the molecule.
ELUMO -0.8 eVEnergy of the lowest unoccupied molecular orbital. Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 5.4 eVA relatively large gap suggests high kinetic stability and lower chemical reactivity.
Mulliken Charge on Ether Oxygen -0.55 eThe negative charge indicates this atom is an electron-rich center, potentially a site for interaction with electrophiles.
Mulliken Charge on Benzyl CH2 Carbon +0.15 eThe positive charge suggests this carbon is relatively electron-deficient.
Dipole Moment 1.9 DIndicates a moderate overall polarity of the molecule.

This table demonstrates how derived quantum chemical parameters provide a detailed electronic picture of a molecule, allowing for predictions of its chemical behavior.

Applications in Complex Organic Synthesis and Protecting Group Chemistry

Strategic Use as a Protecting Group for Hydroxyl Functionalities

The primary application of benzyl (B1604629) ethers, including the 3-methoxy substituted variant, is the temporary protection of hydroxyl groups in alcohols and phenols. uwindsor.cautsouthwestern.edu This strategy is crucial in multi-step syntheses where the reactivity of a hydroxyl group could interfere with desired transformations elsewhere in the molecule. organic-chemistry.org The benzyl group is typically introduced under basic conditions via a Williamson ether synthesis, reacting the alcohol with a benzyl halide like 3-methoxybenzyl chloride. organic-chemistry.orglookchem.com Alternatively, for base-sensitive substrates, acidic conditions using reagents like benzyl trichloroacetimidate (B1259523) can be employed. organic-chemistry.org

The stability of the benzyl ether linkage under a wide range of reaction conditions, including acidic and basic media, makes it a robust protecting group. uwindsor.cavanderbilt.edu However, the presence of the 3-methoxy group can subtly influence its reactivity compared to an unsubstituted benzyl ether, a factor that can be exploited in selective deprotection strategies.

Development of Orthogonal and Selective Protecting Group Chemistries

A cornerstone of modern organic synthesis is the concept of orthogonal protection, where multiple protecting groups can be removed selectively in any order without affecting others. organic-chemistry.orglibretexts.org Benzyl ethers play a significant role in this strategy. The 3-methoxybenzyl (3-MeOBn) group, along with its more common regioisomer the 4-methoxybenzyl (PMB or 4-MeOBn) group, allows for differentiated deprotection.

While standard benzyl ethers are typically cleaved by hydrogenolysis (e.g., H₂, Pd/C), the electron-donating methoxy (B1213986) group in substituted benzyl ethers makes them susceptible to oxidative cleavage. uwindsor.caorganic-chemistry.orgthieme-connect.de For instance, p-methoxybenzyl ethers are readily cleaved with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgthieme-connect.de Although the m-methoxybenzyl ether is less susceptible to oxidative cleavage than the p-methoxybenzyl ether, this difference in reactivity can be exploited for selective deprotection in molecules containing both groups. thieme-connect.de This differential reactivity is a prime example of how tuning the electronic properties of a protecting group allows for the development of sophisticated and selective deprotection protocols, a key aspect of orthogonal chemistry. organic-chemistry.orgthieme-connect.de

Protecting Group Typical Cleavage Conditions Relative Reactivity to Oxidative Cleavage Reference
Benzyl (Bn)Hydrogenolysis (H₂, Pd/C), Strong Acid, Dissolving Metal ReductionLow uwindsor.cautsouthwestern.eduorganic-chemistry.org
p-Methoxybenzyl (PMB)Oxidative (DDQ, CAN), Hydrogenolysis, AcidHigh organic-chemistry.orglibretexts.orgthieme-connect.de
m-Methoxybenzyl (3-MeOBn)Hydrogenolysis, Acid, Less reactive to DDQ than PMBModerate thieme-connect.de

Implementation in the Total Synthesis of Complex Organic Molecules

The strategic use of protecting groups like benzyl 3-methoxyphenyl (B12655295) ether is fundamental to the successful total synthesis of complex natural products and other target molecules.

Construction of Ether Bridges in Macrocyclic and Polycyclic Systems

In the synthesis of macrocyclic and polycyclic structures, the formation of ether linkages is often a critical step. Benzyl ethers can serve as precursors to these bridges. For example, a benzyl ether might be introduced early in a synthetic sequence to protect a hydroxyl group. Later, an intramolecular reaction, potentially following debenzylation, could form a cyclic ether, thereby constructing a key structural feature of the target molecule. While specific examples detailing the use of benzyl 3-methoxyphenyl ether in forming ether bridges are not prevalent in the provided search results, the general principle is well-established for benzyl ethers in the synthesis of complex architectures like macrocyclic peptides and polycyclic polyphenols. nih.govmdpi.com

Intermediates in Multi-step Synthetic Routes to Advanced Scaffolds

This compound and its derivatives are frequently employed as intermediates in lengthy synthetic sequences. Their role is often to carry a protected hydroxyl group through numerous reaction steps until its reactivity is required. For instance, in the synthesis of tetrahydroisoquinoline alkaloids, benzyl ethers are used to protect phenolic hydroxyls during the construction of the core ring system. acs.org Similarly, in the synthesis of various natural products containing benzofuran (B130515) rings, benzyl ethers protect hydroxyl groups on the aromatic precursors before the heterocyclic ring is formed. rsc.org The compound (3-methoxyphenyl)benzyl sulfide (B99878), a thioether analogue, has been used as an intermediate in the synthesis of the pharmaceutical agent Raloxifene. google.com

The synthesis of various complex molecules often involves the use of building blocks where a hydroxyl group is protected as a benzyl ether. For example, the synthesis of certain ether lipids and their analogues involves intermediates where a secondary alcohol is protected with a benzyl group. beilstein-journals.org

Contribution to the Development of Novel Synthetic Reagents and Methodologies

Research into the cleavage and formation of benzyl ethers, including substituted variants like this compound, contributes to the broader development of synthetic methods. The study of reagents for debenzylation, especially those that offer chemoselectivity, is an active area of research. For example, methods have been developed for the oxidative removal of p-methoxybenzyl ethers using reagents like DDQ or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.orgthieme-connect.de The investigation into the differential reactivity of isomers like the p-methoxybenzyl and m-methoxybenzyl ethers has led to a deeper understanding of electronic effects in protecting group chemistry and has provided chemists with more refined tools for selective transformations. thieme-connect.de Furthermore, the development of new benzylating reagents, such as 2-benzyloxy-1-methylpyridinium triflate, which allows for protection under neutral conditions, expands the toolkit available to synthetic chemists. organic-chemistry.org

Enzymatic and Biocatalytic Transformations

Enzyme-Catalyzed Cleavage of Aryl Ether Bonds

The cleavage of the robust aryl ether bond is a challenging chemical transformation that often requires harsh reaction conditions. Biocatalysis provides a milder and more selective alternative. Several classes of enzymes, including peroxidases and cytochrome P450 monooxygenases, are capable of catalyzing the cleavage of aryl ether linkages, such as the one present in Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether.

Lignin (B12514952) peroxidases (LiP), heme-containing enzymes produced by white-rot fungi like Phanerochaete chrysosporium, are particularly effective at cleaving the β-O-4' aryl ether bonds found abundantly in lignin, which are structurally analogous to the bond in benzyl aryl ethers. nih.govnih.govescholarship.org These enzymes exhibit a remarkably high redox potential, enabling them to oxidize non-phenolic aromatic compounds. acs.orgjenabios.de The catalytic activity of LiP is highly dependent on pH. Studies on phenolic lignin dimer model compounds demonstrate that a lower pH significantly enhances the rate of β-O-4' ether bond cleavage. nih.govnih.govescholarship.org For instance, an acid-stabilized variant of lignin peroxidase isozyme H8 (LiPH8) showed a dramatic increase in the degradation of a model dimer from 38.4% at pH 5.0 to 92.5% at pH 2.6. nih.govresearchgate.net The distribution of cleavage products is also influenced by pH, with lower pH favoring the desired ether bond scission over other reactions like C-C bond cleavage. nih.govnih.gov

pHTotal Dimer Conversion (%)β-O-4' Ether Bond Cleavage (%)Cα-C1 Bond Cleavage (%)
5.038.426.511.9
4.068.248.916.8
3.088.161.623.5
2.692.565.527.0

Table 1: Effect of pH on the product distribution from the cleavage of a phenolic lignin dimer catalyzed by an acid-stabilized lignin peroxidase isozyme H8 variant. Data is derived from studies on analogous model compounds. nih.govnih.gov

Fungal peroxygenases, such as the extracellular enzyme from Agrocybe aegerita, also catalyze the H₂O₂-dependent cleavage of a wide range of ethers. nih.gov The proposed mechanism involves a hydrogen abstraction and oxygen rebound pathway, which oxidizes the ether to a hemiacetal that subsequently hydrolyzes. nih.gov This class of enzymes demonstrates high catalytic efficiency for model substrates like methyl 3,4-dimethoxybenzyl ether. nih.gov

Cytochrome P450 (CYP) enzymes are another important family of biocatalysts capable of O-dealkylation and O-debenzylation reactions. researchgate.netmdpi.comresearchgate.net These monooxygenases are found in virtually all kingdoms of life and play a crucial role in metabolism. The catalytic cycle of P450s can be harnessed to cleave benzyl ether bonds, typically proceeding through a mechanism of hydrogen atom abstraction from the benzylic carbon, followed by hydroxyl radical rebound to form an unstable hemiacetal, which then decomposes to yield the corresponding alcohol and aldehyde. nih.gov

Kinetic Resolution and Enantioselective Biocatalysis

While Benzyl 3-methoxyphenyl ether itself is not a chiral molecule, it belongs to a class of prochiral diaryl ethers where enzymatic transformations can introduce chirality, leading to valuable enantiomerically enriched products. Enantioselective biocatalysis, including kinetic resolution of racemates and desymmetrization of prochiral compounds, is a powerful strategy for accessing chiral molecules. nih.govacs.org

A key example is the desymmetrization of prochiral diaryl ethers, which can lead to the formation of axially chiral atropisomers. acs.orgnih.govresearchgate.net Redox enzymes, such as engineered galactose oxidases (GOase) and ketoreductases (KREDs), have been successfully used to desymmetrize prochiral diaryl ether dialdehydes. acs.org The enzyme selectively transforms one of two enantiotopic groups (e.g., an aldehyde), thereby creating a single enantiomer of the atropisomeric product with high enantiomeric excess. acs.org

Kinetic resolution is another widely applied biocatalytic strategy. This process involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. While not directly applicable to the parent this compound, this technique is highly relevant for its chiral derivatives. For instance, Baeyer-Villiger monooxygenases (BVMOs) have been used for the kinetic resolution of racemic α-alkyl benzyl ketones. researchgate.net These enzymes selectively oxidize one enantiomer of the ketone to the corresponding ester, leaving the other ketone enantiomer unreacted. Enzymes like Phenylacetone monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) have shown excellent enantioselectivity in these resolutions. researchgate.net

Substrate (Racemic α-Alkyl Benzyl Ketone)EnzymeConversion (%)Enantiomeric Excess (ee %) of Product (S)-EsterEnantioselectivity (E)
3-(3-Methylphenyl)butan-2-onewt PAMO30>99119
3-(3-Methylphenyl)butan-2-oneM446G PAMO9>99>200
3-(3-Methylphenyl)butan-2-oneHAPMO20>99126
3-(4-Nitrophenyl)butan-2-onewt PAMO487540
3-(4-Nitrophenyl)butan-2-oneM446G PAMO50>99>200
3-(3-Trifluoromethylphenyl)butan-2-oneHAPMO3997>200

Table 2: Biocatalytic kinetic resolution of various racemic α-alkyl benzyl ketones using different Baeyer-Villiger monooxygenases (BVMOs). Data highlights the high enantioselectivity achievable. researchgate.net

Similarly, lipases are widely employed for the kinetic resolution of racemic alcohols and amines containing benzyl ether moieties through enantioselective acylation or hydrolysis. rug.nlresearchgate.netchemrxiv.org Epoxide hydrolases can also be used to resolve racemic epoxides like benzyl glycidyl (B131873) ether with high selectivity. nih.gov

Optimization of Biocatalytic Systems for Ether Chemistry

To translate biocatalytic ether transformations into practical, industrial-scale processes, optimization of the entire system is crucial. This involves enhancing the enzyme's performance, stability, and reusability, as well as optimizing the reaction environment. acs.orguni-greifswald.depolimi.it Key strategies include protein engineering, enzyme immobilization, and reaction engineering. nih.govmdpi.com

Protein Engineering: The properties of natural enzymes are often not ideal for industrial applications. Protein engineering techniques, such as rational design and directed evolution, are used to create tailor-made biocatalysts with improved characteristics. acs.orgmdpi.com For ether-cleaving enzymes like lignin peroxidase, a major goal is to enhance stability, particularly at the low pH required for optimal activity. nih.govnih.gov Engineering can also broaden the substrate scope of an enzyme or enhance its selectivity towards a specific reaction, such as favoring ether bond cleavage over other oxidative reactions. acs.org

Enzyme Immobilization: Immobilizing an enzyme onto a solid support is a powerful strategy to improve its operational stability and facilitate its recovery and reuse, which is critical for cost-effective processes. polimi.itmdpi.com Various methods exist, including adsorption onto a carrier, entrapment within a matrix, or covalent bonding to a support. Immobilization can significantly enhance an enzyme's tolerance to changes in temperature and pH and prevent it from leaching into the product stream, simplifying purification. mdpi.com

Reaction Engineering: Optimizing the reaction conditions is fundamental to maximizing the efficiency of a biocatalytic process. For ether cleavage, this includes controlling parameters like pH, temperature, and the concentration of co-substrates such as H₂O₂. nih.govnih.gov As seen with lignin peroxidase, adjusting the pH is a key tool to control both the rate and selectivity of bond cleavage. nih.govescholarship.org Furthermore, the choice of solvent or the use of neat (solvent-free) conditions can be critical. For example, in the oxidation of cyclic ethers to hemiacetals, performing the reaction under neat conditions with an immobilized enzyme can prevent the subsequent cleavage and over-oxidation of the desired hemiacetal product, which is often unstable in aqueous environments. nih.gov

Optimization StrategyObjectiveExample in Ether ChemistryImpact
Protein Engineering (Directed Evolution)Enhance stability at low pHEngineering Lignin Peroxidase for acid toleranceIncreased catalytic activity and ether cleavage at pH < 3. nih.govnih.gov
Protein Engineering (Rational Design)Improve enantioselectivityModifying ketoreductases for desymmetrization of diaryl ethersHigher enantiomeric excess (ee) of chiral atropisomer products. acs.org
Immobilization (Adsorption/Covalent Bonding)Improve stability and reusabilityImmobilizing peroxygenases or lipases on solid supportsEnhanced thermal and operational stability; allows for use in continuous flow reactors. polimi.itnih.govmdpi.com
Reaction Engineering (pH Control)Control reaction rate and selectivityLowering pH in Lignin Peroxidase-catalyzed cleavageMaximizes ether bond cleavage over C-C bond cleavage. nih.govescholarship.org
Reaction Engineering (Medium)Prevent side reactions/product degradationUsing neat conditions for peroxygenase-catalyzed C-H oxyfunctionalization of ethersBlocks further cleavage of unstable hemiacetal products. nih.gov

Table 3: Overview of strategies for the optimization of biocatalytic systems for transformations involving aryl ethers.

Photochemical Reaction Pathways

Photoinduced Cleavage and Rearrangement Reactions

Upon photoexcitation, benzyl (B1604629) ethers can undergo cleavage of the benzylic carbon-oxygen bond. This process can occur through different mechanisms, leading to a variety of products. For instance, the deprotection of benzyl ethers can be achieved through photoirradiation in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgmpg.de This visible-light-mediated reaction proceeds even in the presence of functional groups that are sensitive to traditional debenzylation methods like hydrogenolysis, such as azides, alkenes, and alkynes. mpg.de While p-methoxybenzyl (PMB) ethers are more readily cleaved by photoredox catalysis due to their lower oxidation potential, methods have been developed for simple benzyl ethers as well. organic-chemistry.orgmpg.de

Another significant photochemical pathway for aryl ethers is the photo-Fries rearrangement. In this reaction, the ether linkage is cleaved, and the benzyl group migrates to a position on the aromatic ring of the methoxyphenol moiety. This process typically involves the homolytic cleavage of the C-O bond to form a radical pair, which then recombines within the solvent cage.

The cleavage of benzyl ethers can also be induced by other reagents, such as [bis(trifluoroacetoxy)iodo]benzene, which leads to an oxidative cleavage, forming carbonyl compounds and benzyl trifluoroacetates. rsc.org While not a purely photochemical process in this specific case, it highlights the reactivity of the benzyl ether linkage towards cleavage. rsc.org

Photocyclization Reactions in Related Systems

Although direct photocyclization of benzyl 3-methoxyphenyl (B12655295) ether itself is not extensively documented, studies on closely related systems demonstrate the potential for such reactions. A notable example is the photocyclization of ortho-iodoaryl ethers. rsc.orgrsc.orgresearchgate.net For instance, the irradiation of benzyl 2-iodo-3-methoxyphenyl ether with UVC light under flow conditions results in a cyclization reaction. rsc.orgresearchgate.net This reaction proceeds via a triplet aryl cation intermediate, followed by 5-exo and 3-exo cyclizations and subsequent rearomatization to form benzo[c]chromene structures. rsc.orgrsc.org

The yields of these photocyclization reactions are sensitive to substituents on the aromatic rings. Electron-donating groups on the iodinated arene tend to enhance the reaction yields, while electron-withdrawing groups suppress them. rsc.orgresearchgate.net In the case of benzyl 2-iodo-3-methoxyphenyl ether, a modest yield was reported, with the sensitivity of the starting material and product to the HI byproduct potentially leading to a complex mixture of products. rsc.orgresearchgate.net

Another related example is the photocyclization of o-alkoxyphenyl ketones, which proceeds via intramolecular hydrogen abstraction by the excited carbonyl group from the benzylic position. nasa.gov This forms a biradical intermediate that cyclizes to create 2,3-disubstituted-3-hydroxy-2,3-dihydrobenzofurans. nasa.gov These examples from related systems illustrate that, under appropriate conditions or with suitable modifications, the benzyl ether framework is capable of undergoing intramolecular cyclization reactions upon photoexcitation.

Radical Ion Chemistry in Photoinduced Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of ethers, leading to the formation of radical ions. beilstein-journals.org When an electron acceptor is present in the system, irradiation can cause an electron to be transferred from the ether to the acceptor, generating a radical cation of the ether and a radical anion of the acceptor. beilstein-journals.org The radical cations of aliphatic ethers can be generated via PET with acceptors like 1,2,4,5-tetracyanobenzene (TCB) or 9,10-dicyanoanthracene.

Once formed, the ether radical cation is a highly reactive intermediate. Its fate is often determined by a competition between cleavage (fragmentation) and back electron transfer to the acceptor radical anion. For benzyl ethers, the radical cation can fragment, and this cleavage can be an efficient process. The radical cation can also undergo deprotonation at the α-carbon, forming a neutral radical. This process is particularly relevant for benzyl ethers, where the resulting benzyl radical is stabilized. rsc.org

Influence of Substituent Effects on Photoreactivity and Quantum Yields

The presence and position of substituents on the aromatic rings of benzyl ethers have a profound impact on their photoreactivity and the quantum yields (Φ) of the photochemical processes. The 3-methoxy group in benzyl 3-methoxyphenyl ether is an electron-donating group (EDG).

Studies on related systems provide clear insights into the expected effects. In the photochemical cleavage of aryl tert-butyl ethers, rate constants were found to correlate with σhν values, indicating a sensitivity to the electronic nature of the substituent. acs.org For substituted benzyl phenyl thioethers, a direct comparison showed that electron-donating groups like methoxy (B1213986) inhibit the bond cleavage reaction when at the meta position compared to the para position. acs.org Conversely, electron-withdrawing groups enhance the reaction from the meta position. acs.org

In other photoreactive systems, the trend is often that EDGs increase the efficiency of photoreactions. For example, in BODIPY photocages, EDGs on the core structure lead to higher experimental quantum yields for photorelease. nih.gov Similarly, for the photolysis of benzotrifluoride (B45747) derivatives, strong EDGs like -NH2 and -OH result in the highest quantum yields. acs.org This enhancement is often attributed to the stabilization of radical or cationic intermediates formed during the photoreaction. unifr.ch For instance, in the photorelease of leaving groups from o-nitrobenzyl systems, the quantum efficiency correlates with the stabilization the leaving group provides to the resulting radical. unifr.ch

The table below summarizes the effect of different substituent types on quantum yields in various photoreactive systems, providing a basis for understanding the role of the 3-methoxy group.

SystemSubstituent TypePositionEffect on Quantum Yield (Φ)Reference
Benzyl Phenyl ThioethersElectron-Donating (e.g., OCH₃)metaInhibitory (compared to para) acs.org
Benzyl Phenyl ThioethersElectron-Withdrawing (e.g., CN)metaEnhancing (compared to para) acs.org
BODIPY PhotocagesElectron-Donating2-positionIncreases Φ nih.gov
BODIPY PhotocagesElectron-Withdrawing2-positionDecreases Φ nih.gov
BenzotrifluoridesStrong Electron-Donating-Highest Φ values acs.org
BenzotrifluoridesElectron-Withdrawing-Lower Φ values acs.org
p-Hydroxyphenacyl EstersVarious (F, MeO, CN)-Modest effect unless pH > pKa cdnsciencepub.comnih.gov

The 3-methoxy substituent in this compound is expected to influence the distribution and lifetime of the excited state, the stability of any radical or ionic intermediates, and consequently, the quantum yields of cleavage and rearrangement reactions. While EDGs often enhance photoreactivity, the effect can be position-dependent, as seen with the meta-substitution in thioethers. acs.org

Electrochemical Transformations

Electrochemical Cleavage of Benzyl (B1604629) Ether Protecting Groups

The electrochemical cleavage of benzyl-type protecting groups is a well-established method for deprotection of alcohols. The efficiency and selectivity of this process are often influenced by the substitution pattern on the aromatic ring of the benzyl group. For methoxy-substituted benzyl ethers, the position of the methoxy (B1213986) group affects the oxidation potential. The para-methoxybenzyl (PMB) ether is particularly susceptible to oxidative cleavage due to the electron-donating nature of the methoxy group, which stabilizes the cationic intermediate formed during the reaction. organic-chemistry.org

Anodic oxidation is the most common method for cleaving benzyl ethers. The process involves the removal of an electron from the ether at the anode to form a radical cation. Subsequent deprotonation and further oxidation lead to a benzylic cation, which is then trapped by a nucleophilic solvent, such as methanol (B129727) or water, to release the free alcohol and a benzaldehyde (B42025) derivative. soton.ac.ukacs.org For benzyl 3-methoxyphenyl (B12655295) ether, this process would yield the parent alcohol and 3-methoxybenzaldehyde (B106831).

While direct electrochemical deprotection is effective, mediated electrolysis can also be employed. In this approach, a redox mediator like tris(p-bromophenyl)amine is used in catalytic amounts. The mediator is oxidized at the anode and then, in turn, chemically oxidizes the benzyl ether, regenerating its reduced form to continue the cycle. soton.ac.uk

Cathodic, or reductive, cleavage of simple benzyl ethers is less common but can be achieved under specific conditions, often requiring activated substrates or specialized catalytic systems. oup.commdpi.com For instance, benzyl groups with electron-withdrawing substituents, such as a p-cyano group, are more readily cleaved via reduction. oup.com

The table below summarizes typical conditions for the electrochemical deprotection of the closely related p-methoxybenzyl (PMB) ethers, which serves as a model for the cleavage of methoxy-substituted benzyl ethers.

Substrate TypeElectrode Material (Anode/Cathode)Solvent/ElectrolyteConditionsYield (%)Reference
PMB-protected primary alcoholCarbon/PVDF / Stainless SteelMeOH / Et₄NBF₄Undivided flow cell, Constant current (135 mA)93 soton.ac.uk
PMB-protected secondary alcoholCarbon/PVDF / Stainless SteelMeOH / Et₄NBF₄Undivided flow cell, Constant current (135 mA)88 soton.ac.uk
PMB-protected phenol (B47542)Carbon/PVDF / Stainless SteelMeOH / Et₄NBF₄Undivided flow cell, Constant current (135 mA)85 soton.ac.uk
PMB ether with Boc-protected amineCarbon/PVDF / Stainless SteelMeOH / Et₄NBF₄Undivided flow cell, Reduced current (80 mA)71 soton.ac.uk

Investigations of Electrooxidative and Electroreductive Processes

The electrochemical behavior of benzyl 3-methoxyphenyl ether is dictated by its susceptibility to both oxidation and reduction at an electrode surface.

Electrooxidative Processes: The anodic oxidation of benzyl ethers is a well-documented process. acs.org For this compound, oxidation occurs at the benzylic position, which is activated by the adjacent ether oxygen and the methoxy-substituted phenyl ring. The reaction is initiated by a single-electron transfer at the anode to form a radical cation. mdpi.com This intermediate can then undergo deprotonation and a second electron transfer to yield a benzylic carbocation. This cation is subsequently attacked by a nucleophile present in the reaction medium, typically the solvent (e.g., water or methanol), leading to the cleavage of the C–O bond and liberation of the alcohol. The other product is 3-methoxybenzaldehyde or its corresponding acetal (B89532) if methanol is the solvent. soton.ac.uk

The general mechanism for anodic cleavage is as follows:

Oxidation: Ar-CH₂-OR' → [Ar-CH₂-OR']⁺• + e⁻

Deprotonation: [Ar-CH₂-OR']⁺• → Ar-ĊH-OR' + H⁺

Second Oxidation: Ar-ĊH-OR' → Ar-C⁺H-OR' + e⁻

Nucleophilic Attack: Ar-C⁺H-OR' + NuH → Ar-CHO + R'OH + H⁺

Studies on related compounds show that electron-donating groups on the aromatic ring lower the oxidation potential, facilitating cleavage. acs.org While the meta-methoxy group in this compound provides less resonance stabilization compared to a para-methoxy group, it still renders the molecule susceptible to oxidative cleavage under conditions that might leave an unsubstituted benzyl ether intact. organic-chemistry.org

Electroreductive Processes: Electroreductive cleavage of benzyl ethers is less common and generally requires more forcing conditions or specific activating groups on the aromatic ring. The direct reduction of an unactivated aryl alkyl ether C–O bond is challenging. However, research into the electrocatalytic hydrogenation (ECH) of lignin (B12514952) model compounds, which contain similar ether linkages, has shown that cleavage is possible using specific cathodes, such as skeletal nickel. acs.org In these systems, the ether undergoes reductive C–O bond cleavage. mdpi.comacs.org Another approach involves using chemical reductants that are generated electrochemically. oup.com For a molecule like this compound, direct electroreductive cleavage would likely be a minor pathway compared to its electrooxidation unless specific catalysts are employed. mdpi.com

Applications in Flow Electrolysis Cell Systems

The application of electrochemical methods in continuous flow reactors has gained significant traction as a tool for scalable and efficient organic synthesis. The electrochemical deprotection of benzyl ethers, particularly PMB ethers, has been successfully demonstrated in flow electrolysis cells. soton.ac.ukresearchgate.net These systems offer several advantages over traditional batch reactors, including a high surface-area-to-volume ratio, precise control over reaction parameters (like residence time and current), and enhanced safety. soton.ac.uk

In a typical setup for the anodic cleavage of a methoxybenzyl ether, a solution of the substrate in methanol with a supporting electrolyte is pumped through an undivided cell containing carbon-based electrodes. soton.ac.uk Applying a constant current initiates the oxidative cleavage. High conversion can often be achieved in a single pass through the reactor. The productivity of these systems can be easily scaled up by extending the operation time or by using larger reactors. soton.ac.ukresearchgate.net

This technology has been shown to be robust, tolerating a variety of functional groups and enabling the selective deprotection of PMB ethers in the presence of other protecting groups like OAc, OTBS, and even the standard benzyl (Bn) group. soton.ac.uk The process is also lauded for its green credentials, as it avoids the use of chemical oxidants and allows for the recovery and reuse of the electrolyte. soton.ac.uk

The table below illustrates the scalability of the electrochemical deprotection of a PMB ether in different flow electrolysis reactors.

Reactor ModelSubstrate Amount (g)Productivity (g/h)Isolated Yield (%)Reference
Ammonite 81.03.093 soton.ac.ukresearchgate.net
Ammonite 15153.87.682 soton.ac.ukresearchgate.net

Future Research Directions and Perspectives

Innovations in Sustainable Synthetic Methodologies

The future synthesis of Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether and its analogs is increasingly steering towards green and sustainable practices. These innovative methodologies aim to reduce environmental impact, improve efficiency, and utilize safer materials.

Mechanochemical Synthesis: A prominent sustainable alternative to traditional solvent-based methods is mechanochemistry, which uses mechanical force, such as ball milling, to initiate chemical reactions. acs.orgbeilstein-journals.org This solvent-free approach offers numerous benefits, including shorter reaction times, simplified work-up procedures, and often, the elimination of external heating. acs.orgbeilstein-journals.org Research into the high-temperature ball milling for the synthesis of complex ethers has demonstrated its viability and significant sustainability advantages over conventional methods. acs.org For instance, electromagnetic milling has been successfully used in copper-catalyzed C–O coupling reactions to form various diaryl ethers without solvents or additional heating. rsc.org

Catalytic Williamson Ether Synthesis (CWES): The classic Williamson ether synthesis is being reimagined to align with green chemistry principles. A significant innovation is the development of a catalytic version (CWES) that functions at high temperatures (above 300°C). researchgate.netacs.org This process allows the use of weak, low-cost, and non-carcinogenic alkylating agents like alcohols and carboxylic acid esters, which are significantly less reactive at lower temperatures. researchgate.netacs.org This catalytic cycle avoids the large quantities of salt byproducts typical of the traditional method and has achieved selectivity up to 99% for industrially important alkyl aryl ethers. researchgate.netacs.org

Biocatalysis: The use of enzymes as catalysts represents a frontier in green ether synthesis. researchgate.net Enzymes operate under mild conditions, often in aqueous environments, and exhibit high regioselectivity and stereoselectivity. researchgate.netchemrxiv.org While the enzymatic synthesis of ethers is less explored than their degradation, enzymes from the transferase group have been shown to catalyze ether formation even with non-natural substrates in non-aqueous systems. google.com Specifically, cobalamin-dependent demethylases have demonstrated the ability to perform regioselective demethylation of aryl methyl ethers, a reaction that typically requires harsh chemical reagents. acs.org Further research into enzymes like geranylgeranylglyceryl phosphate (B84403) synthases (G3PS), which are naturally capable of forming ether bonds, could unlock new biocatalytic pathways for compounds like Benzyl 3-methoxyphenyl ether. chemrxiv.org

Transition-Metal-Free Synthesis: To circumvent the use of rare and potentially toxic transition metals like palladium, researchers are developing metal-free alternatives. ritsumei.ac.jp One promising approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts. su.seorganic-chemistry.org These reagents can facilitate the O-arylation of phenols under mild, metal-free conditions, sometimes even in aqueous environments, to produce diaryl ethers with high yields and broad functional group tolerance. ritsumei.ac.jpsu.se

Table 1: Comparison of Sustainable Ether Synthesis Methodologies

Methodology Key Advantages Typical Conditions Challenges/Future Work
Mechanochemistry Solvent-free, shorter reaction times, simplified workup. acs.orgbeilstein-journals.org High-temperature ball milling, electromagnetic milling. acs.orgrsc.org Scale-up, understanding reaction mechanisms at the molecular level.
Catalytic Williamson Ether Synthesis (CWES) Uses weak/low-cost alkylating agents, high selectivity, avoids salt waste. researchgate.netacs.org High temperatures (>300°C), homogeneous catalysis. researchgate.netacs.org Requires high energy input, catalyst stability and recovery.
Biocatalysis High selectivity, mild conditions (aqueous, room temp.), uses renewable enzymes. researchgate.netchemrxiv.org Use of enzymes like transferases, demethylases, G3PS. chemrxiv.orggoogle.comacs.org Limited enzyme availability and substrate scope, enzyme engineering required.
Transition-Metal-Free Synthesis Avoids rare/toxic metals, mild conditions, high functional group tolerance. ritsumei.ac.jpsu.se Use of diaryliodonium salts, often in aqueous or simple organic solvents. ritsumei.ac.jporganic-chemistry.org Stoichiometric use of iodine reagents, improving atom economy.

Exploration of Unprecedented Reactivity Patterns

Future research will likely uncover novel reactivity for this compound, focusing on the selective activation and cleavage of its constituent chemical bonds.

C-O Bond Activation and Cleavage: The cleavage of the robust C–O bonds in ethers is a central theme in exploring their reactivity. The benzyl group is a common protecting group, and developing mild, selective methods for its removal is crucial. mpg.deorganic-chemistry.org While traditional methods often rely on harsh reductive conditions like catalytic hydrogenolysis, recent advancements focus on oxidative and photocatalytic approaches. mpg.de Visible-light-mediated debenzylation using a photo-oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) allows for the cleavage of benzyl ethers in the presence of sensitive functional groups that would not survive hydrogenation. mpg.de

Nickel catalysts have shown unique reactivity in activating the strong C(aryl)-O bonds in ethers for cross-coupling reactions, a field that was historically dominated by aryl halides. acs.orgrecercat.cat This allows aryl ethers to be used as coupling partners, which is attractive due to their accessibility. researchgate.net Similarly, transition-metal-free protocols using combinations of common bases and silanes have been developed for the reductive cleavage of diaryl and aryl alkyl ethers, providing a powerful alternative to metal-catalyzed methods. rsc.org

Catalytic Systems for Selective Cleavage: The development of new catalytic systems is key to unlocking selective reactivity. For example, a copper(II) trifluoromethanesulfonate (B1224126) catalyzed reaction has been shown to selectively cleave benzyl ethers under mild conditions. semanticscholar.orgumich.edu In unsymmetrical ethers, this method selectively removes the benzyl group. umich.edu Cobalt catalysts have also been employed for the deprotection of benzyl ethers, showing compatibility with functional groups like double bonds that are sensitive to traditional reduction methods. nih.gov Electrocatalytic hydrogenolysis over skeletal Ni cathodes represents another innovative approach, achieving direct C-O cleavage in diaryl ethers without saturating the benzene (B151609) rings. osti.gov

Table 2: Catalytic Systems for Benzyl Ether Cleavage

Catalyst System Key Features Conditions Reference
Visible-Light/DDQ High functional group tolerance (alkenes, azides), temporary protecting group strategy. Visible light (525 nm), stoichiometric or catalytic DDQ. mpg.de
Copper(II) triflate/PhI(OAc)₂ Mild conditions, selective removal of benzyl group in unsymmetrical ethers. 40 °C, dichloromethane. semanticscholar.orgumich.edu
Co₂(CO)₈/Me₂PhSiH Compatible with double bonds and sulfur groups, tolerates other protecting groups. CO (1 atm), room temperature. nih.gov
Skeletal Ni Cathode Electrocatalytic, direct C-O cleavage without ring saturation. Mild, aqueous process. osti.gov
BCl₃/Cation Scavenger Chemoselective debenzylation of aryl benzyl ethers at low temperatures. Pentamethylbenzene (B147382) as scavenger. organic-chemistry.org

Advancement in Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool for accelerating research. This integrated approach provides deep molecular-level insights into reaction mechanisms, energetics, and selectivity, guiding the design of more efficient synthetic routes for ethers.

Mechanism Elucidation: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed studies of reaction pathways. For ether synthesis, DFT calculations have been used to compare the energetics of different proposed mechanisms, such as the direct, ketal, and enol pathways in reductive etherification. nrel.gov Such studies can identify the most energetically favorable route and rationalize experimental observations, like the influence of catalyst particle size on reaction rates. nrel.gov DFT has also been instrumental in understanding the mechanisms of ethanol (B145695) dehydration and etherification on catalyst surfaces like γ-Al₂O₃, clarifying the roles of Lewis and Brønsted acid sites and explaining competition between different products. researchgate.netacs.org

Predictive Modeling: Beyond mechanism elucidation, computational methods are moving towards a predictive capacity. The integration of machine learning (ML) with quantum chemistry is an emerging field that can develop models to predict reaction rate constants with high accuracy, a task that is computationally prohibitive using high-level quantum methods alone. acs.org This has been applied to intramolecular H-migration reactions in ether peroxy radicals, demonstrating the potential to build predictive tools for ether reactivity. acs.org

Stereoselectivity and Reactivity Analysis: A combined computational and experimental approach has been crucial in understanding the stereospecificity of complex reactions, such as the Ni-catalyzed cross-coupling of benzylic ethers. nih.gov These studies have characterized transition states to explain why different reaction types (e.g., Kumada vs. cross-electrophile coupling) can lead to opposite stereochemical outcomes. nih.gov This fundamental understanding is essential for designing new stereospecific catalytic reactions involving C-O bond activation. nih.gov The combination of experimental analysis with quantum-mechanical calculations provides complementary information that enhances the fundamental understanding of reaction mechanisms, including the effects of solvents and additives on reactivity and selectivity. rsc.org

Design Principles for Green Chemistry in Ether Synthesis

The synthesis of this compound in the future will be increasingly governed by the principles of green chemistry. These principles provide a framework for designing safer, more sustainable, and efficient chemical processes. consensus.appsolubilityofthings.com

Prevention of Waste: This foundational principle prioritizes designing syntheses that generate minimal waste. peptide.com Methodologies like mechanochemistry and high-selectivity catalytic reactions directly address this by reducing or eliminating solvent waste and byproducts. acs.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. solubilityofthings.com Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. Metal-free cascade reactions that form complex products in a single operation with low waste are excellent examples of high atom economy. su.se

Use of Safer Solvents and Auxiliaries: The ideal synthesis avoids solvents altogether, as seen in mechanochemistry. beilstein-journals.org When solvents are necessary, the focus is on using greener alternatives like water, bio-based solvents (e.g., 2-Methyltetrahydrofuran, Cyrene™), or supercritical fluids. ritsumei.ac.jppnas.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. solubilityofthings.com The development of photocatalytic reactions that use visible light and catalysts that operate at room temperature are key innovations in this area. mpg.demdpi.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass rather than depletable fossil fuels is a critical goal. consensus.app The use of bio-alcohols, glycerol, and other platform chemicals derived from biomass in ether synthesis is a growing area of research. numberanalytics.commdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. The shift from traditional stoichiometric Williamson synthesis to catalytic versions (CWES) and the development of biocatalytic and other novel catalytic systems are central to green ether synthesis. researchgate.netresearchgate.netresearchgate.net

By adhering to these principles, future research into the synthesis of this compound can contribute to a more sustainable chemical industry.

Q & A

Basic Question: What are the primary synthetic routes for preparing benzyl 3-methoxyphenyl ether, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methoxyphenol with benzyl halides (e.g., benzyl chloride) under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. For example, demonstrates the use of coupling reactions between acrylamide derivatives and benzylamine intermediates, achieving >95% purity when optimized. Yield optimization requires careful control of stoichiometry, temperature (typically 60–100°C), and reaction time (4–12 hours). Competing side reactions, such as over-alkylation or hydrolysis, can be mitigated by using anhydrous conditions and inert atmospheres .

Advanced Question: How does the thermal stability of this compound compare to other benzyl ether derivatives, and what decomposition pathways are observed under pyrolysis?

Methodological Answer:
Thermogravimetric analysis (TGA) and pyrolysis studies of benzyl ether derivatives reveal distinct decomposition mechanisms. shows that benzyl ether bonds cleave via radical intermediates at ~260–360°C, with reactivity influenced by phenolic substituents. For this compound, the methoxy group stabilizes the aromatic ring, delaying decomposition compared to non-substituted analogs. Pyrolysis under inert conditions (e.g., N₂) generates phenol, toluene, and methoxy-substituted aromatics through homolytic cleavage of the ether bond. In contrast, solvolysis in high-temperature aqueous methanol under CO₂ pressure ( ) yields benzyl methyl ether (16.1%) and monocyclic hydrocarbons (70.7%), highlighting solvent-dependent pathways. Researchers should select pyrolysis or solvolysis conditions based on target products .

Basic Question: What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR reveals characteristic signals: benzyl protons (δ 4.5–5.0 ppm, singlet), methoxy group (δ 3.7–3.9 ppm, singlet), and aromatic protons (δ 6.5–7.5 ppm, multiplet). ¹³C NMR confirms ether linkage (C-O at ~70 ppm) and methoxy carbon (δ 55–60 ppm) ( ).
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl or methoxy groups) validate structure.
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm. Cross-referencing with databases like PubChem ( ) ensures accuracy .

Advanced Question: How can this compound serve as a protecting group in organic synthesis, and what are its stability limitations?

Methodological Answer:
Benzyl ethers are widely used to protect hydroxyl groups. details stability under various conditions:

  • Acidic Conditions : Stable at pH >1 (RT) but cleaved by strong acids (e.g., HBr/AcOH).
  • Reductive Conditions : Removed via catalytic hydrogenation (H₂/Pd-C) or dissolving metal reduction (Na/NH₃).
  • Oxidative Conditions : Resists mild oxidants (e.g., MnO₂) but degrades with KMnO₄.
    For this compound, the methoxy group enhances electron density, slightly increasing acid resistance. However, competing demethylation under harsh conditions (e.g., BBr₃) necessitates careful deprotection protocols .

Basic Question: How do solvent polarity and intermolecular forces affect the solubility of this compound?

Methodological Answer:
The compound exhibits limited water solubility due to its non-polar benzyl and methoxyphenyl groups. explains that solubility improves in aprotic solvents (e.g., ether, THF) via London dispersion forces. Polar solvents like methanol or DMSO enhance solubility through dipole-dipole interactions. Quantitative solubility studies require phase diagrams or cloud-point titration. For reaction design, DMF or acetonitrile is preferred for balancing solubility and reactivity .

Advanced Question: What strategies resolve contradictions in reported reaction yields or pathways for this compound synthesis?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Selection : Polyphosphoric acid ( ) vs. metal catalysts.
  • Reaction Medium : High-pressure CO₂ ( ) alters solvolysis pathways.
    To reconcile data, researchers should:

Replicate conditions with controlled variables (e.g., temperature, pressure).

Use in-situ monitoring (e.g., FTIR, GC-MS) to track intermediates.

Compare activation energies via computational modeling (DFT).
For example, reports 70–80% yields for benzyl rearrangements, while notes solvent-dependent byproducts. Systematic DOE (Design of Experiments) is critical .

Advanced Question: How do enzymatic or photocatalytic methods enhance the sustainability of this compound synthesis?

Methodological Answer:

  • Enzymatic Catalysis : Lipases or oxidoreductases ( ) enable regioselective etherification under mild conditions (pH 7–8, 25–40°C), reducing waste.
  • Photocatalysis : WO₃ nanoplatelets ( ) oxidize benzyl alcohol precursors under visible light, avoiding toxic reagents.
    These methods align with green chemistry principles but require optimization of enzyme stability (e.g., immobilization) or photocatalyst recyclability .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~150°C).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers, away from oxidizers and heat sources. Safety data from analogs ( ) suggest carcinogenic potential; adhere to TSCA regulations .

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